5-(n-Heptyloxy)-pyrrolidin-2-one
Description
5-(n-Heptyloxy)-pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a seven-carbon alkoxy chain (n-heptyloxy) at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are characterized by their five-membered lactam structure, which serves as a versatile scaffold in medicinal chemistry, materials science, and enantiomer separation technologies .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-11-8-7-10(13)12-11/h11H,2-9H2,1H3,(H,12,13) |
InChI Key |
JZYGBDYECBKRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1CCC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrolidin-2-one derivatives vary widely based on substituents at the 5-position. Below is a systematic comparison with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and biological activities.
Alkoxy-Substituted Pyrrolidin-2-ones
Key Findings :
- Chain Length and Lipophilicity : Longer alkoxy chains (e.g., n-heptyl vs. benzyl) increase hydrophobicity, which may enhance membrane permeability in drug candidates or retention times in chromatographic separations .
- Stereochemical Complexity : Compounds like 5-(1-phenylethoxy)-pyrrolidin-2-one exhibit multiple stereocenters, complicating enantiomer separation but offering diverse interaction modes in CSPs .
Aryl- and Heterocyclic-Substituted Pyrrolidin-2-ones
Key Findings :
- Biological Activity : Aryl-substituted derivatives like DMBPO show cytotoxic effects, likely due to interactions with cellular targets such as DNA or enzymes .
- Natural Product Derivatives : Furan-containing analogs (e.g., from Morus alba) highlight the role of heterocyclic substituents in natural product chemistry, though their bioactivity remains underexplored .
Functionalized Pyrrolidin-2-ones
Key Findings :
- Synthetic Utility : Tosyloxy and butyrylethyl derivatives serve as intermediates in multi-step syntheses, enabling access to complex natural products or functional materials .
- Hydroxyl Substituents : Hydroxy groups (e.g., 5-hydroxy derivatives) may confer hydrogen-bonding capabilities, useful in drug-receptor interactions or chromatography .
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